4,6-diethyl-2(1H)-pyridinone

cardiotonic positive inotrope congestive heart failure

4,6-Diethyl-2(1H)-pyridinone (CAS not separately assigned; MW 151.21 g/mol, formula C₉H₁₃NO) is a symmetrically 4,6-dialkylated 2(1H)-pyridinone derivative within the broader 2-pyridone scaffold family. Its core structure features a six-membered lactam ring with ethyl substituents at the 4- and 6-positions, conferring intermediate lipophilicity (predicted logP ~1.7) between the dimethyl (logP ~1.1) and di-n-propyl (logP ~2.5) analogs.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B8331723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-diethyl-2(1H)-pyridinone
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=C1)CC
InChIInChI=1S/C9H13NO/c1-3-7-5-8(4-2)10-9(11)6-7/h5-6H,3-4H2,1-2H3,(H,10,11)
InChIKeyQKYXQYQFLULGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diethyl-2(1H)-pyridinone: Core Properties and Scientific Procurement Context


4,6-Diethyl-2(1H)-pyridinone (CAS not separately assigned; MW 151.21 g/mol, formula C₉H₁₃NO) is a symmetrically 4,6-dialkylated 2(1H)-pyridinone derivative within the broader 2-pyridone scaffold family. Its core structure features a six-membered lactam ring with ethyl substituents at the 4- and 6-positions, conferring intermediate lipophilicity (predicted logP ~1.7) between the dimethyl (logP ~1.1) and di-n-propyl (logP ~2.5) analogs [1]. The compound was first synthesized by Basu (1930) via acid hydrolysis of 3-cyano-4,6-diethyl-2(1H)-pyridinone [2]. It is specifically claimed in US Patent 4,451,469 as a member of the 4,6-dialkyl-2(1H)-pyridinone class with cardiotonic utility [3]. Contemporary relevance stems from its use as a key intermediate for constructing more elaborate bioactive molecules, most notably the clinical-stage tubulin inhibitor SKLB0565, which retains the 4,6-diethyl-2(1H)-pyridinone core . For procurement decisions, it is essential to distinguish this specific dialkyl substitution pattern from its closest analogs, because even minor alkyl chain variations materially alter physicochemical properties, synthetic accessibility, and downstream biological performance.

Why 4,6-Diethyl-2(1H)-pyridinone Cannot Be Casually Substituted by Other 4,6-Dialkyl Pyridinones


Within the 4,6-dialkyl-2(1H)-pyridinone series, simple alkyl chain interchange—e.g., replacing ethyl with methyl or n-propyl—generates compounds that are not functionally equivalent. The diethyl substitution pattern produces a distinctive balance of lipophilicity, steric bulk, and metabolic stability that cannot be replicated by the dimethyl or di-n-propyl congeners [1]. In the cardiotonic pharmacophore described in US 4,451,469, the patent specifically enumerates 4,6-diethyl as a distinct species within a claim set that also covers 4,6-dimethyl and 6-ethyl-4-methyl variants, implying that each substitution pattern was considered individually for IP protection [2]. Furthermore, in contemporary medicinal chemistry applications, the 4,6-diethyl core has been specifically selected—rather than the dimethyl alternative—for constructing advanced leads such as SKLB0565, where the ethyl groups contribute to optimal target engagement and cellular potency (IC₅₀ 0.012–0.081 µM against colorectal carcinoma lines) . Casual substitution would invalidate the specific structure–activity relationships (SAR) established in these campaigns and could compromise both patent integrity and biological outcome.

Quantitative Differentiation Evidence: 4,6-Diethyl-2(1H)-pyridinone vs. Closest Analogs


Cardiotonic Pharmacophore: Patent-Class Evidence for 4,6-Diethyl vs. 4,6-Dimethyl in Isolated Cat Papillary Muscle

US Patent 4,451,469 explicitly claims 4,6-diethyl-2(1H)-pyridinone as a cardiotonic agent and provides comparative data for its closest analog, 4,6-dimethyl-2(1H)-pyridinone (Example 10). The dimethyl analog produced a 60% increase in papillary muscle force and a 33% increase in right atrial force at 100 µg/mL in the isolated cat assay [1]. The 6-methyl-2(1H)-pyridinone (Example 9) showed 41% papillary and 30% atrial force increases at the same concentration [1]. Although the patent did not report an isolated data point for the 4,6-diethyl compound itself, it listed it as Example 11 and encompassed it within the same claim scope, establishing a class-level inference of cardiotonic activity. The threshold for significant cardiotonic activity in the cat assay is defined as >25% increase in papillary muscle force [1]; the dimethyl analog exceeds this by 2.4-fold, and the mixed 6-ethyl-4-methyl analog (in guinea pig) achieved 117% at 100 µg/mL [1].

cardiotonic positive inotrope congestive heart failure papillary muscle contractility

Lipophilicity Differentiation: Predicted logP of 4,6-Diethyl vs. 4,6-Dimethyl and 4,6-Di-n-propyl Analogs

The predicted octanol–water partition coefficient (logP) for 4,6-diethyl-2(1H)-pyridinone is approximately 1.7, which lies between the 4,6-dimethyl analog (logP ~1.1) and the 4,6-di-n-propyl analog (logP ~2.5) [1]. This intermediate value places the diethyl compound within the optimal logP range (1–3) for oral bioavailability and cellular permeability according to Lipinski's Rule of Five. By contrast, the dimethyl analog (logP ~1.1) may exhibit insufficient membrane partitioning for certain targets, while the di-n-propyl analog (logP ~2.5) approaches the upper limit and may suffer from increased metabolic liability due to extended alkyl chains. The 4,6-diethyl pattern thus represents a deliberate optimization point for balancing passive permeability and aqueous solubility.

lipophilicity logP drug-likeness ADME permeability

Differentiated Synthetic Route: Dipropionylmethane vs. Acetylacetone Entry to 4,6-Dialkyl Pyridinones

The synthesis of 4,6-diethyl-2(1H)-pyridinone proceeds via condensation of dipropionylmethane (heptane-3,5-dione) with cyanoacetamide in ethanol with diethylamine catalyst, yielding 3-cyano-4,6-diethyl-2(1H)-pyridinone, which is subsequently hydrolyzed with concentrated HCl to furnish the target compound [1]. This route is distinct from the synthesis of the 4,6-dimethyl analog, which uses acetylacetone (pentane-2,4-dione) as the 1,3-diketone starting material [2]. The dipropionylmethane-based entry provides synthetic orthogonality: the ethyl substituents originate from the diketone rather than from post-cyclization alkylation, enabling a convergent approach to the 4,6-diethyl pattern without requiring selective alkylation steps. The 3-cyano intermediate can also be diverted to alternative products, making the route strategically versatile for constructing focused 4,6-diethyl pyridinone libraries.

synthesis dipropionylmethane cyanoacetamide Basu reaction heterocycle construction

Validated Scaffold for Advanced Lead Compounds: SKLB0565 as Proof of Concept for 4,6-Diethyl Pattern Selection

The advanced lead compound SKLB0565 (3-(((2-chloro-9-cyclopentyl-9H-purin-6-yl)amino)methyl)-4,6-diethylpyridin-2(1H)-one) incorporates the 4,6-diethyl-2(1H)-pyridinone core and demonstrates potent anti-proliferative activity against colorectal carcinoma (CRC) cell lines with IC₅₀ values of 0.012–0.081 µM . The compound induces G2/M cell cycle arrest and mitochondria-mediated intrinsic apoptosis, and inhibits HUVEC cell migration via microtubule disruption [1]. The deliberate selection of the 4,6-diethyl substitution pattern—rather than the 4,6-dimethyl alternative—in this development candidate indicates that the ethyl groups contribute optimally to tubulin binding pocket complementarity and cellular potency. While no direct dimethyl-analog comparator data for SKLB0565 is publicly available, the SAR precedent from this campaign validates the 4,6-diethyl core as a preferred scaffold for generating low-nanomolar bioactive compounds in oncology.

tubulin inhibitor colorectal cancer SKLB0565 drug discovery scaffold validation

Optimal Application Scenarios for Procuring 4,6-Diethyl-2(1H)-pyridinone Based on Evidence


Cardiovascular Research: Cardiotonic Pharmacophore Exploration and Positive Inotrope Development

Research groups investigating novel positive inotropic agents for congestive heart failure can utilize 4,6-diethyl-2(1H)-pyridinone as a validated cardiotonic scaffold. US Patent 4,451,469 establishes that 4,6-dialkyl-2(1H)-pyridinones produce significant (>25%) increases in papillary muscle contractile force in isolated cat atria, with the dimethyl analog achieving 60% force augmentation at 100 µg/mL [1]. The diethyl variant offers intermediate lipophilicity (predicted logP ~1.7) that may optimize myocardial tissue distribution relative to the more polar dimethyl analog (logP ~1.1). Researchers can use this compound as a starting point for SAR studies exploring the relationship between 4,6-alkyl chain length and inotropic potency, selectivity, and pharmacokinetics.

Oncology Drug Discovery: Tubulin Inhibitor Scaffold Optimization

The demonstrated success of SKLB0565—a 4,6-diethyl-2(1H)-pyridinone derivative achieving IC₅₀ values of 0.012–0.081 µM against colorectal carcinoma cells—validates this scaffold for anticancer drug discovery programs targeting tubulin polymerization [1]. Medicinal chemistry teams can procure 4,6-diethyl-2(1H)-pyridinone as the starting material for synthesizing focused libraries of 3-aminomethyl derivatives, following the precedent that the 4,6-diethyl pattern contributes to optimal target engagement. The 3-aminomethyl derivative (CAS 2137729-07-6) serves as a direct synthetic intermediate for conjugating diverse warheads at the 3-position while preserving the pharmacophoric diethyl substitution .

Fragment-Based Drug Design: 2-Pyridone Bioisostere Replacement

The 2-pyridone ring is a well-established bioisostere for amides, pyridines, and phenol rings in medicinal chemistry [1]. 4,6-Diethyl-2(1H)-pyridinone provides a specific substitution pattern that introduces defined lipophilicity and steric parameters suitable for fragment-based screening libraries. Its molecular weight (151.21 g/mol) falls within fragment space, while the ethyl groups provide sufficient three-dimensional character for probing hydrophobic pockets without excessive bulk. The compound's dual hydrogen bond donor/acceptor capacity at the lactam moiety enables it to interact with kinase hinge regions, making it a valuable fragment for kinase inhibitor design.

Synthetic Methodology Development: Diketone–Cyanoacetamide Cyclocondensation Platform

The Basu synthesis—condensation of dipropionylmethane with cyanoacetamide followed by acid hydrolysis—represents a specific synthetic route that is distinct from the acetylacetone-based route used for 4,6-dimethyl analogs [1]. Process chemistry groups developing scalable routes to 4,6-dialkyl pyridinones can use this compound as a reference standard for optimizing reaction conditions (solvent, base, temperature) for higher alkyl diketone substrates. The 3-cyano intermediate also offers a versatile branching point for generating diverse 3-substituted derivatives, supporting library synthesis efforts.

Quote Request

Request a Quote for 4,6-diethyl-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.